N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXTPYQRXYHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with dimethylamino groups. The key intermediate is then coupled with 2,4-difluorobenzoyl chloride under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antiallergic Activity :
- N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide has been investigated for its efficacy in treating allergic conditions such as asthma and allergic rhinitis. Clinical trials have shown that it can inhibit IgE-mediated responses, which are critical in allergic reactions. This compound's ability to modulate immune responses positions it as a potential therapeutic agent in allergy management .
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Research indicates that similar pyrimidine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer . The structure of this compound allows it to interact with cellular receptors that are implicated in cancer progression.
- Enzyme Inhibition :
Case Study 1: Clinical Trials for Asthma Treatment
In a phase II clinical trial, BI-671800 was evaluated for its effectiveness in patients suffering from persistent allergic asthma. Results indicated a significant reduction in asthma symptoms and improved lung function compared to placebo groups. The study highlighted the compound's role in inhibiting inflammatory mediators associated with asthma exacerbations .
Case Study 2: Antitumor Activity
Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results. The compound was found to induce apoptosis and inhibit cell proliferation in breast and colon cancer models. Further studies are warranted to explore its mechanisms of action and potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s uniqueness lies in its substituent combination. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Fluorine’s electron-withdrawing nature may also stabilize the amide bond against hydrolysis .
Dimethylamino vs. Benzyloxy: Replacing dimethylamino groups (target compound) with benzyloxy (Compound 41, ) introduces bulkier, aromatic substituents, which could hinder target binding but improve solubility in non-polar solvents .
Amide vs.
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethylamino groups and a difluorobenzamide moiety. Its chemical structure can be represented as follows:
Research indicates that this compound acts primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been shown to modulate the activity of various kinases, which are critical in cancer biology.
Anticancer Properties
- Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Studies suggest that this activity may be mediated through the disruption of tubulin polymerization, leading to cell cycle arrest .
- EGFR Modulation : As reported in patent literature, derivatives of this compound have been identified as modulators of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This modulation can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies .
Pharmacological Studies
A study evaluating the pharmacological profile of related compounds found that modifications to the dimethylamino group significantly influenced their biological activity. Compounds with similar structures exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a promising avenue for further development as targeted cancer therapies .
Case Study 1: Lung Cancer Treatment
In a preclinical study involving A549 cells treated with this compound, researchers observed a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Combination Therapy
A combination therapy approach using this compound with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The synergistic effect was attributed to the compound's ability to sensitize cells to apoptosis while reducing drug efflux mechanisms typically associated with resistance .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 270.27 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Targeted Kinase | RET kinase |
| IC50 (A549) | 15 µM |
| IC50 (HeLa) | 12 µM |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromaticity. For example, distinct shifts for dimethylamino protons (~2.8–3.2 ppm) and fluorine-coupled aromatic protons .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 404.15) .
- HPLC-PDA : Purity assessment (>98% by reverse-phase C18 columns) .
What initial biological assays are recommended to screen for potential therapeutic applications?
Q. Basic
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC values <1 µM suggest high potency .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess apoptosis induction .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation .
What methodologies are employed to determine the physicochemical properties of this compound?
Q. Basic
- LogP Measurement : HPLC retention time correlation or shake-flask partitioning to estimate lipophilicity (LogP ~2.5) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (>200°C) and polymorphic forms .
- Solubility Profile : High-throughput solubility screening in solvents (DMSO, PEG-400) for in vivo dosing .
How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
Q. Advanced
- Analog Synthesis : Replace difluorophenyl with trifluoromethyl or chloro groups to modulate electron-withdrawing effects .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to kinase ATP-binding pockets. For example, dimethylamino groups enhance π-cation interactions with Lys residues .
- Comparative Bioassays : Test analogs against wild-type vs. mutant enzymes (e.g., T790M EGFR) to identify selectivity drivers .
How to design experiments to elucidate the compound's mechanism of action at the molecular level?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified kinase domains .
- Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in treated cells .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 4ZFD analogs) to identify key hydrogen bonds .
What strategies are effective in resolving contradictions in biological activity data across different studies?
Q. Advanced
- Contextual Replication : Control variables like cell passage number, serum concentration, and assay timepoints. For example, serum-free conditions may reduce off-target effects .
- Meta-Analysis : Pool IC data from multiple labs using standardized protocols (e.g., CLSI guidelines) .
- Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to identify confounding targets .
How can synthetic by-products be minimized during large-scale production?
Q. Advanced
- Process Optimization : Employ flow chemistry for precise temperature control and reduced side reactions (e.g., epimerization) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to suppress dehalogenation by-products .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real-time, enabling rapid adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
